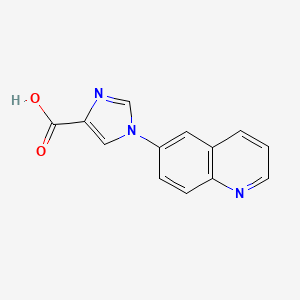
1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and imidazole. Quinoline is a nitrogenous tertiary base known for its applications in medicinal chemistry, while imidazole is a five-membered ring containing two nitrogen atoms. The combination of these two structures in a single molecule offers unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid typically involves the condensation of quinoline derivatives with imidazole precursors. One common method is the cyclization of quinoline-6-carboxylic acid with imidazole-4-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents like tetrahydrofuran or dimethyl sulfoxide, with catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinolinyl-imidazole derivatives with additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products Formed:
- Oxidized derivatives with hydroxyl or carbonyl groups.
- Reduced derivatives with alcohol or aldehyde functionalities.
- Substituted derivatives with various functional groups attached to the quinoline or imidazole rings.
科学的研究の応用
1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
作用機序
The mechanism of action of 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases or proteases involved in disease pathways.
Pathways Involved: By interacting with these targets, the compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Quinoline Derivatives: Such as chloroquine and camptothecin, known for their antimalarial and anticancer properties, respectively.
Imidazole Derivatives: Such as metronidazole and clotrimazole, used as antimicrobial agents.
Uniqueness: 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid is unique due to its combined structural features of quinoline and imidazole, offering a broader range of chemical reactivity and biological activity compared to compounds containing only one of these heterocycles .
特性
CAS番号 |
549888-17-7 |
|---|---|
分子式 |
C13H9N3O2 |
分子量 |
239.23 g/mol |
IUPAC名 |
1-quinolin-6-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)12-7-16(8-15-12)10-3-4-11-9(6-10)2-1-5-14-11/h1-8H,(H,17,18) |
InChIキー |
NXOSHESXBADXMJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)N3C=C(N=C3)C(=O)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


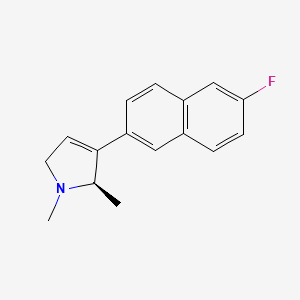
![1-Azabicyclo[2.2.0]hexane-4-carboxylic acid](/img/structure/B14227604.png)
![N-{4-[Azido(phenyl)methyl]-2-fluorophenyl}methanesulfonamide](/img/structure/B14227612.png)
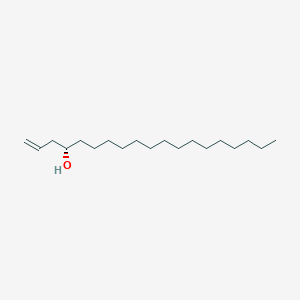
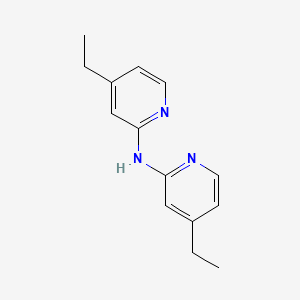
![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)
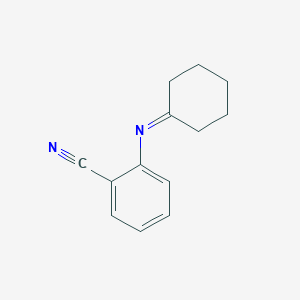
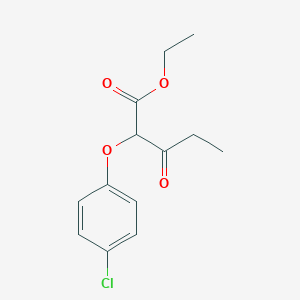
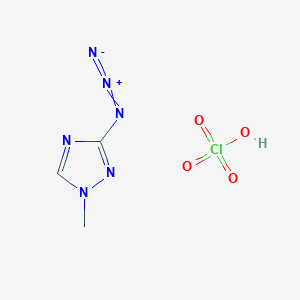
![1,3,5-Tris[2-(piperidin-1-yl)ethyl]-1,3,5-triazinane](/img/structure/B14227669.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
